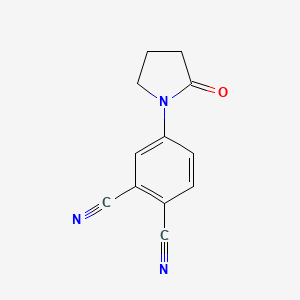
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is a chemical compound that features a pyrrolidinyl group attached to a phthalonitrile moiety. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and industrial chemistry. The presence of the pyrrolidinyl group imparts unique chemical properties to the compound, making it a valuable subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile typically involves the reaction of phthalonitrile with a pyrrolidinone derivative. One common method is the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, which can yield (2-oxo-1-pyrrolidinyl)pyrimidines . The reaction conditions often include the use of sodium salts of acetone or acetophenone oximes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a chiral catalyst and reaction solvent under inert gas protection, followed by temperature control and the use of specific reagents to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phthalonitrile compounds .
Aplicaciones Científicas De Investigación
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of phthalocyanines, which are important in dye and pigment industries.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antitumor activities.
Mecanismo De Acción
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s ability to bind to biological targets, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to changes in cellular function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Piracetam: A nootropic drug with a similar pyrrolidinyl structure, known for enhancing memory and cognitive function.
(2-Oxo-1-pyrrolidinyl)pyrimidines: Compounds synthesized through thermal cyclization, similar in structure and reactivity.
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is unique due to its combination of the pyrrolidinyl group with the phthalonitrile moiety, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H9N3O |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-(2-oxopyrrolidin-1-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-3-4-11(6-10(9)8-14)15-5-1-2-12(15)16/h3-4,6H,1-2,5H2 |
Clave InChI |
WBKGGHYWRBTHPZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


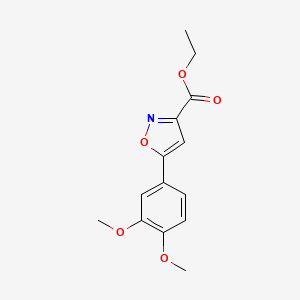
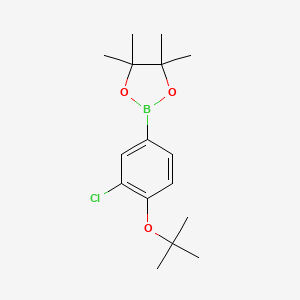
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)


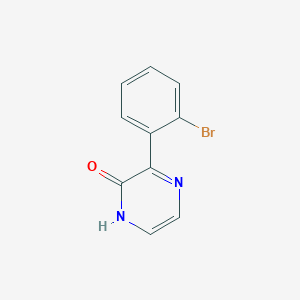
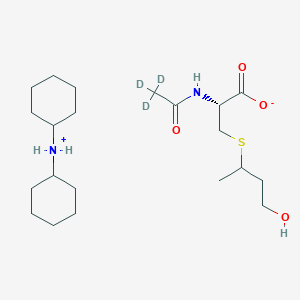





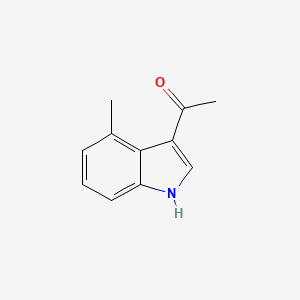
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
